Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
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Overview
Description
Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound with the molecular formula C20H17Cl2NO2 It is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 3 and 5 positions, and an ethyl group linked to a 7-methoxy-1-naphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 3,5-dichlorobenzoic acid, undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 7-methoxy-1-naphthaldehyde under acidic conditions to form an imine intermediate, which is subsequently reduced to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Benzamide, 3,5-dichloro-N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-
- Benzamide, 3,5-dichloro-N-(2-(7-ethoxy-1-naphthalenyl)ethyl)-
Uniqueness
Benzamide, 3,5-dichloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as an enzyme inhibitor and its overall stability in various chemical environments.
Properties
CAS No. |
138112-91-1 |
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Molecular Formula |
C20H17Cl2NO2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H17Cl2NO2/c1-25-18-6-5-13-3-2-4-14(19(13)12-18)7-8-23-20(24)15-9-16(21)11-17(22)10-15/h2-6,9-12H,7-8H2,1H3,(H,23,24) |
InChI Key |
BCBQQJGIICZPKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC(=C3)Cl)Cl)C=C1 |
Origin of Product |
United States |
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